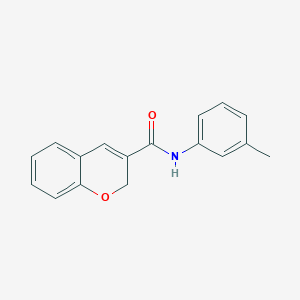
N-(3-methylphenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2H-chromene-3-carboxamide, also known as Nifurtimox, is a synthetic compound that belongs to the nitrofuran family. It was first synthesized in the 1960s and has been used as an antiprotozoal drug for the treatment of Chagas disease and sleeping sickness. However, in recent years, research has shown that Nifurtimox has potential applications in other areas, such as cancer treatment and neuroprotection.
Aplicaciones Científicas De Investigación
Chemosensor Applications
N-(3-methylphenyl)-2H-chromene-3-carboxamide derivatives have been explored for their potential as chemosensors. For instance, a coumarin-based fluorophore demonstrated an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, highlighting its use in selective chemical sensing with low detection limits for these ions. This finding underscores the compound's utility in environmental monitoring and analytical chemistry (Meng et al., 2018).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of chromene-carboxamide derivatives have been extensively studied. A one-pot synthesis method yielded indolyl-4H-chromene-3-carboxamides with significant antibacterial and antioxidant activities, indicating their potential in pharmaceutical applications and drug development (Subbareddy & Sumathi, 2017). Another study highlighted the synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives exhibiting notable antibacterial and antioxidant properties, further emphasizing the compound's relevance in creating new antimicrobial agents (Chitreddy & Shanmugam, 2017).
Corrosion Inhibition
Chromene-carboxamide derivatives have also been identified as effective corrosion inhibitors. For example, a novel coumarin derivative demonstrated promising inhibitory effects on mild steel corrosion in hydrochloric acid solution, showcasing its potential application in industrial corrosion protection (Kadhum et al., 2014).
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-5-4-7-15(9-12)18-17(19)14-10-13-6-2-3-8-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKREUTWWKVGNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2415054.png)
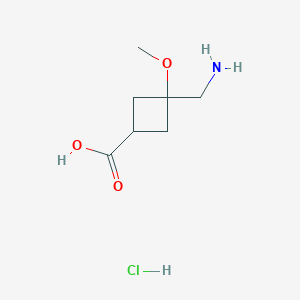
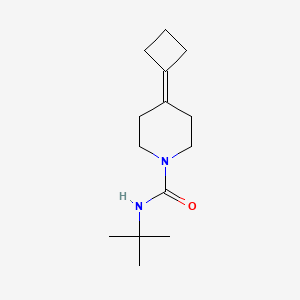

![3-Chloro-2-(3,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2415063.png)

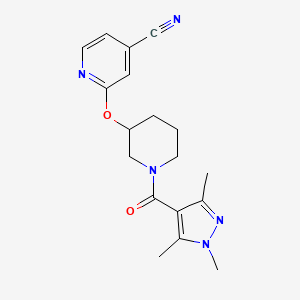
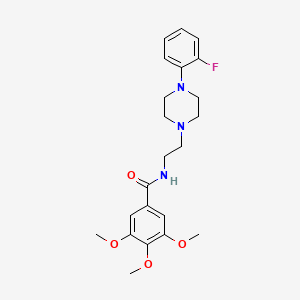

![3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2415070.png)
![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2415071.png)

![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)
